N-Phenylmaleimide

Description

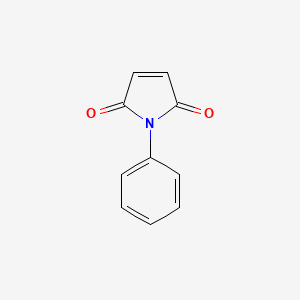

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDBROSJWZYGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-57-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0041274 | |

| Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

324 °F at 12 mmHg (NTP, 1992) | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Sparingly soluble (NTP, 1992) | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

941-69-5 | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U9KT462VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

192 to 194 °F (NTP, 1992) | |

| Record name | N-PHENYLMALEIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N-Phenylmaleimide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Phenylmaleimide, covering its chemical identity, physicochemical properties, key chemical reactions with detailed experimental protocols, and its emerging role in drug development, particularly in oncology.

Chemical Identity and Properties

This compound, with the CAS number 941-69-5 , is a chemical compound from the maleimide family.[1][2][3] It is also known by other names such as 1-Phenyl-1H-pyrrole-2,5-dione.[2]

Physicochemical Properties

This compound is a yellow crystalline powder or needles.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 941-69-5 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO₂ | [2][3] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Melting Point | 85-87 °C | [2][4] |

| Boiling Point | 162-163 °C at 12 mmHg | [2][4] |

| Density | 1.329 g/cm³ | [2] |

| Solubility | Slightly soluble in water. Soluble in methanol, ethanol, benzene, and acetone. | [2][4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical reactions.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of maleanilic acid followed by cyclodehydration.[6][7]

Step 1: Synthesis of Maleanilic Acid

-

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.[6]

-

Once the maleic anhydride is fully dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel.[6]

-

Stir the resulting thick suspension at room temperature for 1 hour.[6]

-

Cool the mixture to 15-20 °C in an ice bath.[6]

-

Collect the maleanilic acid product by suction filtration. The expected yield is 97-98%.[6]

Step 2: Synthesis of this compound

-

In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.[6]

-

Add the 316 g of maleanilic acid obtained in the previous step.[6]

-

Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[6]

-

Cool the reaction mixture to near room temperature in a cold water bath.[6]

-

Pour the mixture into 1.3 L of ice water to precipitate the product.[6]

-

Collect the crude this compound by suction filtration.[6]

-

Wash the product three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.[6]

-

Dry the product. The expected yield of crude this compound is 75-80%.[6] Recrystallization from cyclohexane can be performed for further purification.[6]

Diels-Alder Reaction

This compound is an effective dienophile in Diels-Alder reactions.[7][8] The following is a general protocol for the reaction of this compound with in situ generated buta-1,3-diene.[9]

-

In situ Generation of Buta-1,3-diene: Buta-1,3-diene is generated by the thermal extrusion of sulfur dioxide from 3-sulfolene.[9]

-

Reaction Setup: In a round-bottom flask, combine this compound and 3-sulfolene in a suitable solvent such as toluene.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) to facilitate the generation of buta-1,3-diene and its subsequent reaction with this compound.[9]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like dichloromethane.[9] The product, a Diels-Alder adduct, will have a lower retention factor (Rf) than the starting this compound.[9]

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.

1,3-Dipolar Cycloaddition with Nitrones

-

Reactant Preparation: Dissolve the chosen nitrone and this compound in a suitable solvent.

-

Reaction: The reaction is typically carried out with stirring at a specific temperature, which can range from room temperature to elevated temperatures, for a duration determined by the reactivity of the substrates.

-

Monitoring and Work-up: The reaction progress is monitored by techniques like TLC. Upon completion, the solvent is removed, and the crude product is purified, often by column chromatography.

The reaction of α-(4-Methoxy)phenyl-N-Phenyl nitrone with this compound has been reported to yield the syn isoxazolidine, while the reaction with α-(2-fluoro)phenyl-N-phenyl nitrone gives the anti-isoxazolidine.[10]

Polymerization of this compound

This compound is a monomer used in the synthesis of polymers with enhanced thermal stability.[11][12] A general workflow for the free-radical polymerization of this compound is described below.

-

Monomer and Initiator Preparation: Purify this compound and the chosen free-radical initiator (e.g., AIBN or benzoyl peroxide) if necessary.[12]

-

Polymerization Setup: In a reaction vessel, dissolve this compound and the initiator in a suitable solvent (e.g., DMSO).[11][13]

-

Reaction: Heat the solution to a specific temperature (e.g., 60-80 °C) to initiate polymerization and maintain this temperature for a set period (e.g., several hours to 48 hours).[11]

-

Precipitation and Purification: At intervals or at the end of the reaction, precipitate the polymer by adding the reaction solution dropwise to a non-solvent like methanol (which may contain a small amount of HCl).[11]

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it repeatedly with the non-solvent and deionized water, and then dry it under vacuum to a constant weight.[11]

Role in Drug Development: Targeting Glioblastoma

Recent research has highlighted the potential of this compound as a therapeutic agent in the treatment of glioblastoma (GBM), a highly aggressive brain tumor.[14][15] this compound acts as an inhibitor of the malate-aspartate shuttle (MAS) by targeting the solute carrier family 25 member 11 (SLC25A11) protein.[14][15][16][17]

Signaling Pathway

The malate-aspartate shuttle is a crucial metabolic pathway that transports cytosolic NADH equivalents into the mitochondria for ATP production through oxidative phosphorylation.[14][17] Glioblastoma cells exhibit a high dependence on this shuttle for their energy needs.[14][15]

This compound inhibits SLC25A11, an antiporter protein that is a key component of the MAS.[14][15] This inhibition disrupts the transport of NADH into the mitochondria, leading to a decrease in ATP production and a switch in the cancer cells' bioenergetics.[14][15] The consequences of this disruption include:

-

Decreased cell viability and proliferation.[14]

-

Inhibition of cell-cycle and mitotic processes.[14]

-

Reduced stemness and invasive properties of glioblastoma cells.[14]

This targeted inhibition of a critical metabolic pathway in cancer cells makes this compound a promising candidate for further investigation and development as an anti-cancer therapeutic.

References

- 1. scbt.com [scbt.com]

- 2. This compound [intersurfchem.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 941-69-5 [chemicalbook.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound [drugfuture.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. al-kindipublishers.org [al-kindipublishers.org]

- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 13. al-kindipublishers.org [al-kindipublishers.org]

- 14. This compound induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inha.elsevierpure.com [inha.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. EXTH-66. BIOENERGETIC SWITCH AND BIOLOGIC RESPONSE WITH SLC25A11 INHIBITION TARGETING MALATE-ASPARTATE SHUTTLE (MAS) ON GLIOBLASTOMA TUMORSPHERE - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Phenylmaleimide from maleic anhydride and aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Phenylmaleimide, a versatile compound with significant applications in polymer chemistry, pharmaceuticals, and as a key intermediate in various organic syntheses. This document provides a thorough overview of the prevalent synthetic methodologies, focusing on the reaction between maleic anhydride and aniline. It includes detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the transformation.

Introduction

This compound is a crucial reagent known for its reactivity as a dienophile in Diels-Alder reactions and its ability to undergo Michael additions.[1] These properties make it a valuable building block in the synthesis of complex organic molecules and polymers. The most common and economically viable route to this compound involves the reaction of maleic anhydride with aniline, which can be performed in one or two steps. This guide will focus on the widely adopted two-step process, which proceeds via the formation of an intermediate, Maleanilic acid.

Reaction Mechanism and Workflow

The synthesis of this compound from maleic anhydride and aniline is typically a two-step process. The first step involves the formation of Maleanilic acid through the acylation of aniline with maleic anhydride. The second step is the cyclodehydration of Maleanilic acid to yield this compound.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution. Initially, the lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an amide functional group, resulting in the intermediate Maleanilic acid.[2]

In the subsequent step, the Maleanilic acid is treated with a dehydrating agent, typically acetic anhydride in the presence of a catalyst like sodium acetate.[1][3] This forms a mixed anhydride intermediate. The amide nitrogen then acts as an intramolecular nucleophile, attacking the newly formed anhydride carbonyl group. This is followed by the elimination of an acetate group to form the five-membered imide ring of this compound.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the two-step synthesis of this compound is outlined below. It begins with the synthesis of the Maleanilic acid intermediate, followed by its isolation and subsequent cyclization to the final product.

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of this compound.[1]

Synthesis of Maleanilic Acid

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 liters of ethyl ether.

-

Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether dropwise through the dropping funnel.

-

Stir the resulting thick suspension at room temperature for 1 hour.

-

Cool the mixture to 15-20°C in an ice bath.

-

Collect the product by suction filtration. The resulting fine, cream-colored powder is Maleanilic acid.

Synthesis of this compound

-

In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.

-

Add 316 g of the previously synthesized Maleanilic acid to the flask.

-

Heat the suspension on a steam bath with swirling for 30 minutes until the solid dissolves.

-

Cool the reaction mixture to near room temperature in a cold water bath.

-

Pour the cooled solution into 1.3 liters of ice water to precipitate the product.

-

Collect the crude this compound by suction filtration.

-

Wash the product three times with 500 ml portions of ice-cold water, followed by a single wash with 500 ml of petroleum ether (b.p. 30-60°C).

-

Dry the product. For further purification, the crude product can be recrystallized from cyclohexane.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Maleanilic Acid | This compound (Crude) | This compound (Recrystallized) | Reference |

| Yield | 97-98% | 75-80% | - | [1] |

| Melting Point | 201-202°C | 88-89°C | 89-89.8°C | [1] |

| Appearance | Fine, cream-colored powder | - | Canary-yellow needles | [1] |

Alternative Synthetic Approaches

While the two-step method is common, other procedures for the synthesis of this compound have been reported. These include:

-

One-Step Synthesis: Maleic anhydride and aniline can be reacted in a single step in the presence of a water-immiscible organic solvent and a catalyst like p-toluenesulfonic acid at elevated temperatures.[5]

-

Microwave-Assisted Synthesis: For substituted N-phenylmaleimides, microwave irradiation has been shown to significantly reduce reaction times for the cyclization step.[6]

-

Solvent-Free Synthesis: The initial acylation of aniline with maleic anhydride can be performed under solvent-free conditions, aligning with green chemistry principles.[3][6]

Purification Methods

The purity of this compound is crucial for its subsequent applications. Common purification techniques include:

-

Recrystallization: As detailed in the experimental protocol, recrystallization from solvents like cyclohexane is effective for obtaining high-purity, crystalline this compound.[1]

-

Column Chromatography: For removing oligomeric or colored impurities, purification of an N-substituted maleimide solution using a silica gel column has been reported.[7]

-

Distillation: High-purity this compound can be obtained by distillation under reduced pressure.[5]

Conclusion

The synthesis of this compound from maleic anhydride and aniline is a well-established and efficient process. The two-step method, involving the formation and subsequent cyclization of Maleanilic acid, provides high yields of the desired product. This guide has provided a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic understanding. The alternative synthetic and purification methods discussed offer flexibility and can be adapted based on specific laboratory capabilities and purity requirements. This information serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. homework.study.com [homework.study.com]

- 5. US5136052A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

N-Phenylmaleimide solubility in organic solvents like acetone and DMF

An In-depth Examination of N-Phenylmaleimide's Solubility Profile in Acetone and N,N-Dimethylformamide (DMF)

This technical guide provides a comprehensive overview of the solubility of this compound (NPM) in two common organic solvents: acetone and N,N-Dimethylformamide (DMF). This information is critical for researchers, chemists, and professionals in drug development and polymer science who utilize NPM in their work. The following sections detail quantitative solubility data, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound exhibits good solubility in both acetone and DMF. The following table summarizes the available quantitative data for the solubility of this compound in these solvents. This data is essential for preparing solutions of specific concentrations for various applications, including chemical reactions, polymer formulations, and analytical testing.

| Solvent | Temperature | Solubility (g / 100g of Solvent) |

| Acetone | Ambient | 48 |

| N,N-Dimethylformamide (DMF) | Ambient | 51 |

Data sourced from NIPPON SHOKUBAI product information.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., Acetone, DMF), HPLC grade or equivalent

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials or flasks. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the desired solvent (e.g., 10 mL of acetone) into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the undissolved solid at the bottom of the vial.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or moles per liter.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Weight of N-Phenylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and detailed crystal structure of N-Phenylmaleimide (NPM). The information presented herein is curated for professionals in research and development, offering precise data, experimental methodologies, and a logical workflow for structural determination.

Molecular Properties of this compound

This compound is an organic compound that appears as yellow needles at room temperature.[1] It is a key reagent in various chemical syntheses, including polymer chemistry and bioconjugation. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇NO₂ | [2][3][4][5] |

| Molecular Weight | 173.17 g/mol | [1][2][6] |

| CAS Number | 941-69-5 | [1][3][5] |

| IUPAC Name | 1-phenylpyrrole-2,5-dione | [1] |

Crystallographic Data

The definitive three-dimensional arrangement of atoms in solid this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. Detailed crystallographic data are presented in the table below, derived from the study by Kajfež et al. (2003).[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | Value not explicitly provided in snippet |

| b (Å) | Value not explicitly provided in snippet |

| c (Å) | Value not explicitly provided in snippet |

| α (°) | 90 |

| β (°) | Value not explicitly provided in snippet |

| γ (°) | 90 |

| Volume (ų) | Value not explicitly provided in snippet |

| Z (molecules/unit cell) | Value not explicitly provided in snippet |

| Interplanar Angle | The molecule is described by two primary planes: the phenyl ring and the maleimide ring. The angle between these planes is 48.60(18)°.[6] |

Experimental Protocols

The determination of the molecular and crystal structure of this compound involves two critical phases: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound is achieved through a two-step reaction.[6] This process involves the condensation of an arylamine (aniline) with maleic anhydride, which proceeds through the formation of an N-arylmaleamic acid intermediate. This intermediate is subsequently cyclized via dehydration to yield the final this compound product.[6]

Crystallization Protocol:

-

Analytically pure this compound compound is dissolved in a mixture of ethanol and water.[6]

-

The solution is allowed to stand, promoting the slow formation of crystals.

-

The resulting rectangular prismatic crystals are harvested. The reported melting point for these crystals is 90 °C.[6]

Single-Crystal X-ray Diffraction

The following protocol outlines the general methodology for determining the crystal structure of a compound like this compound using a single-crystal X-ray diffractometer.

1. Crystal Selection and Mounting:

-

A high-quality, defect-free single crystal of this compound (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[6]

-

The chosen crystal is carefully mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.[1]

2. Data Collection:

-

The mounted crystal is placed in the X-ray diffractometer and cooled to a stable, low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.[7]

-

The crystal is rotated through a series of small increments, and at each orientation, the resulting diffraction pattern of X-ray reflections is recorded by a detector, such as a CCD or pixel detector.[6][8] This process continues until a complete sphere of diffraction data is collected.[8]

3. Data Processing:

-

The collected raw diffraction images are processed using specialized software.

-

Indexing: The diffraction spots are assigned Miller indices (h, k, l), which define the crystal lattice and unit cell parameters.[7]

-

Integration: The intensity of each indexed reflection is measured and corrected for experimental factors (e.g., polarization, absorption).

-

Scaling and Merging: Data from multiple images are scaled and merged to create a final, comprehensive reflection file.

4. Structure Solution and Refinement:

-

The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.[7]

-

An initial molecular model is built into the electron density map.

-

This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared against the experimental data. The atomic positions and other parameters are adjusted to minimize the difference, resulting in a highly accurate final structure.[6]

Workflow Visualization

The logical flow from compound synthesis to final structure validation is a critical aspect of crystallography. The following diagram illustrates this experimental workflow.

Caption: Workflow for this compound Crystal Structure Determination.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. mcgill.ca [mcgill.ca]

- 4. researchgate.net [researchgate.net]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

Reactivity of N-Phenylmaleimide with Thiol Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleimide and its derivatives have emerged as indispensable reagents in the fields of bioconjugation, chemical biology, and drug development. Their high reactivity and selectivity towards thiol groups, predominantly found in cysteine residues of proteins and peptides, have made them a cornerstone for the construction of well-defined bioconjugates. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with thiols, offering a detailed exploration of the reaction mechanism, kinetics, influencing factors, and practical applications. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage this powerful chemistry in their work.

The fundamental reaction between a maleimide and a thiol is a Michael addition, which results in the formation of a stable thioether linkage.[1] This reaction is highly efficient and proceeds under mild conditions, making it particularly suitable for modifying sensitive biological molecules.[2] Its classification as a "click chemistry" reaction underscores its reliability, high yield, and the simplicity of the reaction setup.[3]

This guide will delve into the quantitative aspects of this reaction, providing data on reaction rates and adduct stability. Furthermore, it will present detailed experimental protocols for common conjugation procedures and showcase visualizations of key pathways and workflows where this compound plays a critical role.

Core Principles of Reactivity

The Michael Addition Mechanism

The reaction between this compound and a thiol group proceeds via a nucleophilic Michael addition. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring renders the carbon-carbon double bond electrophilic and susceptible to attack by a nucleophile. In the context of biological systems, the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as the potent nucleophile.

The reaction is most efficient in the pH range of 6.5 to 7.5.[4] Below this range, the concentration of the reactive thiolate anion is low due to the protonation of the thiol group. Above pH 7.5, competing side reactions, such as the reaction of maleimides with the ε-amino group of lysine residues, become more significant.[3]

Caption: Reaction mechanism of this compound with a thiol group.

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the this compound-thiol reaction. A thorough understanding of these parameters is crucial for optimizing conjugation protocols.

Caption: Key factors influencing the this compound-thiol reaction.

-

pH: As previously mentioned, the optimal pH range is 6.5-7.5 to ensure a sufficient concentration of the reactive thiolate anion while minimizing side reactions.[4]

-

Temperature: The reaction rate increases with temperature. However, for sensitive biomolecules, reactions are often carried out at room temperature or 4°C to prevent denaturation.

-

Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally favored.

-

Thiol pKa: The pKa of the thiol group determines the concentration of the thiolate anion at a given pH. Thiols with lower pKa values will react faster at a given pH.

-

Steric Hindrance: The accessibility of the thiol group can significantly impact the reaction rate. Steric hindrance around the cysteine residue can slow down the conjugation.

-

Maleimide N-Substituent: The nature of the substituent on the maleimide nitrogen can influence the reactivity of the double bond and the stability of the resulting adduct. Electron-withdrawing groups on an N-aryl substituent can increase the rate of hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product.[3][5]

Side Reactions and Adduct Stability

While the maleimide-thiol reaction is highly specific, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

-

Hydrolysis of the Maleimide: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[6]

-

Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant concern for the in vivo stability of antibody-drug conjugates (ADCs).[7]

-

Thiazine Rearrangement: With N-terminal cysteine residues, a rearrangement can occur, leading to the formation of a six-membered thiazine ring. This side reaction is more prevalent at basic pH.[8]

The stability of the thioether adduct is a critical consideration, particularly for therapeutic applications. The retro-Michael reaction can be mitigated by hydrolysis of the succinimide ring in the adduct, which forms a stable, ring-opened structure that is resistant to cleavage. N-aryl maleimides have been shown to form more stable adducts compared to N-alkyl maleimides due to the accelerated hydrolysis of the thiosuccinimide ring.[2]

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data related to the reactivity of this compound and the stability of the resulting adducts.

Table 1: Second-Order Rate Constants for the Reaction of Maleimides with Thiols

| Maleimide Derivative | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| This compound | 2-Mercaptoethanol | 7.4 | 22 | 900 | [9] |

| This compound | L-Cysteine | 6.6 | 25 | 120 | [6] |

| N-Ethylmaleimide | L-Cysteine | 6.6 | 25 | 120 | [6] |

Table 2: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)

| Maleimide Derivative | Thiol Adduct | Conditions | Half-life (hours) | Reference |

| N-Alkyl Maleimide | Cysteine conjugate | Serum, 37°C | 35-67% deconjugation after 7 days | [2] |

| N-Aryl Maleimide | Cysteine conjugate | Serum, 37°C | <20% deconjugation after 7 days | [2] |

| N-Ethylmaleimide | 4-Mercaptophenylacetic acid | pH 7.4, 37°C | 20-80 | [10] |

Table 3: Yields of N-Aryl Maleimide Conjugation with N-acetyl-L-cysteine

| N-Aryl Maleimide Substituent | Yield (%) | Reference |

| -H (this compound) | 80-96 | [1] |

| -SF₅ | 80-96 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the labeling of a protein with a thiol-reactive this compound derivative.

1. Materials:

-

Protein containing accessible cysteine residues

-

This compound derivative (e.g., fluorescently labeled)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

2. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) If disulfide bonds need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[11]

-

-

Maleimide Reagent Preparation:

-

Immediately before use, dissolve the this compound derivative in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution with gentle mixing.[11]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a 50-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific absorbance maximum).

-

Further characterization can be performed using techniques like SDS-PAGE and mass spectrometry.

-

Protocol 2: Monitoring Reaction Kinetics by HPLC

This protocol outlines a method to monitor the kinetics of the this compound-thiol reaction using High-Performance Liquid Chromatography (HPLC).

1. Materials:

-

This compound

-

Thiol-containing compound (e.g., glutathione, N-acetylcysteine)

-

Reaction Buffer: Phosphate buffer at the desired pH, degassed

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Quenching solution (e.g., acidic solution to stop the reaction)

2. Procedure:

-

Reaction Setup:

-

Prepare stock solutions of this compound and the thiol compound in the reaction buffer.

-

Equilibrate the solutions to the desired reaction temperature.

-

Initiate the reaction by mixing the this compound and thiol solutions at known concentrations.

-

-

Time-course Sampling:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the HPLC system.

-

Separate the reactants and the product using a suitable gradient of Mobile Phase B.

-

Monitor the elution profile at a wavelength where both reactants and the product can be detected (e.g., 214 nm or 254 nm).

-

Quantify the peak areas of the this compound, thiol, and the thioether adduct at each time point.

-

-

Data Analysis:

-

Plot the concentration of the reactants and/or product as a function of time.

-

Determine the initial reaction rate and calculate the second-order rate constant from the data.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes where this compound is involved.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound is known to inhibit the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by reacting with a critical cysteine residue in its active site.[12] This inhibition disrupts the glycolytic pathway.

Caption: Inhibition of GAPDH by this compound.

Workflow for Antibody-Drug Conjugate (ADC) Development

This compound chemistry is a cornerstone in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.

Caption: Workflow for the development of an Antibody-Drug Conjugate.

Conclusion

The reaction of this compound with thiol groups is a robust and versatile tool for the construction of bioconjugates. Its high selectivity, rapid kinetics, and the stability of the resulting adducts, particularly with N-aryl maleimides, make it an invaluable methodology in drug development, diagnostics, and fundamental research. A comprehensive understanding of the reaction mechanism, influencing factors, and potential side reactions is paramount for the successful design and implementation of conjugation strategies. This guide has provided an in-depth overview of these core principles, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams, to empower researchers in their application of this powerful chemical reaction. As the field of bioconjugation continues to evolve, the strategic use of this compound and its derivatives will undoubtedly continue to drive innovation and lead to the development of novel therapeutics and research tools.

References

- 1. mdpi.com [mdpi.com]

- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermal Threshold: A Technical Guide to the Stability and Decomposition of N-Phenylmaleimide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the thermal stability and decomposition temperature of N-Phenylmaleimide (N-PMI). This document provides an in-depth analysis of the thermal properties of N-PMI, complete with quantitative data, detailed experimental protocols, and visual representations of decomposition pathways and analytical workflows.

This compound (N-PMI), a versatile monomer utilized in the synthesis of high-performance polymers, is renowned for its ability to enhance the thermal resistance of various resins. Understanding its intrinsic thermal stability and decomposition characteristics is paramount for its effective application and for ensuring the safety and reliability of the resulting materials. This technical guide consolidates available data on the thermal behavior of N-PMI, offering a critical resource for professionals in materials science and drug development.

Thermal Properties of this compound

This compound is a crystalline solid with a melting point generally reported in the range of 85-90°C. While it contributes significantly to the thermal stability of copolymers, N-PMI itself is known to be thermally sensitive at elevated temperatures, particularly during its synthesis and processing. Upon heating to decomposition, N-PMI primarily yields hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].

Quantitative Thermal Analysis Data

To provide a clear and comparative overview, the following table summarizes the key thermal properties of this compound and its derivatives as reported in the literature. It is important to note that specific decomposition temperatures for pure this compound are not extensively documented in publicly available literature, with most studies focusing on its copolymers.

| Property | Value | Analytical Method | Reference |

| Melting Point | 85-90 °C | Various | |

| Boiling Point | 162-163 °C at 12 mmHg | Distillation | |

| Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | Not Specified | [1] |

Note: The decomposition temperature of a material can be influenced by factors such as heating rate, atmosphere, and the presence of impurities. The data presented here should be considered as indicative.

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal stability and decomposition temperature of this compound requires precise experimental methodologies. The following sections outline standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for such characterizations.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of pure this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, obtained from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can reveal its melting behavior and any exothermic or endothermic processes associated with its decomposition or polymerization.

Objective: To determine the melting point and observe any thermal events preceding or following melting.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

-

Heating Program: The sample is typically heated at a controlled rate, such as 10 °C/min, from ambient temperature to a temperature above its melting point but below its decomposition temperature to observe the melting endotherm. A subsequent heating run to higher temperatures can be performed to investigate decomposition, though TGA is the preferred method for this.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of melting.

Visualizing Experimental and Decomposition Pathways

To further elucidate the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While N-PMI is a critical component for enhancing the heat resistance of polymers, its own thermal limitations must be considered during synthesis, processing, and application. The provided experimental protocols offer a standardized approach for researchers to further investigate and precisely quantify the thermal properties of N-PMI and its derivatives. The visualized pathways for analysis and decomposition serve as a conceptual framework for understanding the thermal behavior of this important monomer. Further research, particularly in obtaining precise TGA data for pure this compound and elucidating its detailed decomposition mechanism, will be invaluable to the scientific community.

References

Spectroscopic Profile of N-Phenylmaleimide: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for N-Phenylmaleimide, a compound of significant interest in chemical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.47 - 7.32 | m | 5H | Aromatic protons (C₆H₅) |

| 6.84 | s | 2H | Olefinic protons (-CH=CH-) |

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic protons often appear as a complex multiplet.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | Carbonyl carbons (C=O) |

| 134.4 | Olefinic carbons (-CH=CH-) |

| 131.2 | Aromatic C (quaternary) |

| 129.4 | Aromatic CH |

| 128.7 | Aromatic CH |

| 126.9 | Aromatic CH |

Note: The assignment of aromatic carbons can be complex and may require advanced NMR techniques for unambiguous identification.

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O stretching (imide, symmetric) |

| ~1770 | Strong | C=O stretching (imide, asymmetric) |

| ~1500, ~1600 | Medium-Strong | C=C stretching (aromatic) |

| ~3080 | Weak | C-H stretching (aromatic and olefinic) |

| ~690, ~760 | Strong | C-H bending (aromatic, out-of-plane) |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film, or solution).[3][4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent: Methanol

| λmax (nm) | Molar Absorptivity (ε) |

| ~220 | Not specified |

| ~280 | Not specified |

Note: Molar absorptivity values are often not reported in general databases but can be determined experimentally via Beer-Lambert law calibration.[8][9]

Experimental Methodologies

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[1]

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of the carbon nuclei.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.[5]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent, such as methanol.[9] This solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette, containing the this compound solution, is placed in the sample path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance, plotting it against the wavelength to identify the absorption maxima (λmax).

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(941-69-5) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound(941-69-5) IR Spectrum [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Vibrational spectroscopy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

N-Phenylmaleimide in Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleimide (NPM) has emerged as a versatile and crucial monomer in the synthesis of advanced polymers. Its rigid, five-membered ring structure and reactive double bond contribute to the exceptional thermal stability, high glass transition temperature (Tg), and unique reactive properties of its corresponding polymers and copolymers.[1][2][3] This technical guide provides a comprehensive overview of this compound as a monomer, focusing on its polymerization behavior, detailed experimental protocols, and the properties of the resulting polymers, with a particular emphasis on applications relevant to drug development.

Core Concepts: Polymerization of this compound

This compound can be polymerized through various mechanisms, including free radical, anionic, and controlled radical polymerization techniques. The choice of method significantly influences the resulting polymer's architecture, molecular weight, and polydispersity.

Free Radical Polymerization: This is a common method for polymerizing NPM, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5][6] The free radical polymerization of NPM can be used to synthesize both homopolymers and copolymers. A key feature of NPM in free radical copolymerization, particularly with electron-rich monomers like styrene, is its strong tendency to form alternating copolymers.[6][7] This is attributed to the formation of a charge-transfer complex between the electron-deficient NPM and the electron-rich comonomer.[8][9]

Anionic Polymerization: this compound can undergo anionic polymerization, often initiated by strong bases or organometallic compounds.[10][11][12] This method can offer better control over the polymerization process, leading to polymers with well-defined structures and narrow molecular weight distributions, sometimes exhibiting "living" characteristics.[10] The choice of initiator and solvent is critical in controlling the polymerization.[11][12]

Controlled Radical Polymerization (CRP): Modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to this compound.[13][14][15] These methods provide excellent control over molecular weight, polydispersity, and polymer architecture, enabling the synthesis of well-defined block copolymers and other complex structures.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data for the polymerization of this compound under various conditions, extracted from the cited literature.

Table 1: Reactivity Ratios for Copolymerization of this compound (M1)

| Comonomer (M2) | Polymerization Method | r1 | r2 | Reference |

| Styrene | Free Radical | 0.0325 | 0.0524 | [14] |

| Styrene | Free Radical | 0.0337 | 0.01157 | [7] |

| Vinyl Acetate | Free Radical | 86.12 | 0.001 | [16] |

Table 2: Properties of this compound Containing Polymers

| Polymer System | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |

| G3-Poly(PhMI-co-St) | ATRP | - | 1.12 - 1.35 | - | [14] |

| P(NPMI-alt-St) | Free Radical | 9,000 | 1.50 | 208.9 | [17] |

| PVAc/NPMI (4%) | Free Radical | - | - | ~40 | [16] |

| Poly(N-PMI) | Anionic (Na3PO4) | - | - | >300 (Decomposition) | [11] |

Experimental Protocols

This section provides detailed methodologies for key polymerization techniques involving this compound.

Protocol 1: Free Radical Copolymerization of this compound and Styrene[4]

Materials:

-

This compound (NPM), recrystallized from an ethanol/water mixture.[7]

-

Styrene, inhibitor removed by distillation under reduced pressure.[7][14]

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.[5]

-

Toluene and Ethanol (solvents).[4]

Procedure:

-

In a reaction flask equipped with a stirrer and a nitrogen inlet, dissolve this compound and styrene in a mixed solvent of toluene and ethanol.[4]

-

Add AIBN (e.g., 1.5% of the total mass of monomers).[4]

-

Purge the mixture with nitrogen for 30 minutes to remove oxygen.[4]

-

Heat the reaction mixture to 70°C and maintain for 4-5 hours with continuous stirring.[4]

-

After the reaction, cool the mixture to room temperature.[4]

-

Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent like methanol.

-

Filter the precipitate, wash it several times with the non-solvent, and dry it under vacuum at 60°C.[5]

Protocol 2: RAFT Dispersion Alternating Copolymerization of Styrene with this compound[13][18]

Materials:

-

Poly(N,N-dimethylacrylamide) (PDMAC) macro-Chain Transfer Agent (macro-CTA).[13]

-

Styrene (St).[13]

-

This compound (NMI).[13]

-

Azobisisobutyronitrile (AIBN).[13]

-

Ethanol/Methyl Ethyl Ketone (MEK) mixture (50/50 w/w).[13]

Procedure:

-

In a Schlenk flask, dissolve the PDMAC macro-CTA, AIBN, styrene, and this compound in the ethanol/MEK mixture. A typical molar ratio of CTA to initiator is 10.[13]

-

Seal the flask and purge with nitrogen for 15 minutes at room temperature.[13]

-

Place the flask in a preheated oil bath at 70°C to initiate polymerization.[13]

-

Allow the reaction to proceed for a set time (e.g., >90% conversion can be achieved within 3 hours).[13]

-

The resulting polymer dispersion can be analyzed directly or the polymer can be isolated by precipitation.

Protocol 3: Anionic Polymerization of this compound[11]

Materials:

-

This compound (N-PMI).[11]

-

Sodium phosphate tribasic (Na3PO4) as a catalyst.[11]

-

Dimethyl sulfoxide (DMSO) as a solvent.[11]

-

Methanol with a small amount of HCl.[11]

Procedure:

-

Add the catalyst (e.g., 0.02 mmol Na3PO4) to a solution of N-PMI (1 mmol) in DMSO (2 mL) in a reaction vessel.[11]

-

Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 48 hours to ensure high conversion.[11]

-

Precipitate the polymer by adding the reaction mixture dropwise to methanol containing a small amount of HCl.[11]

-

Filter the resulting polymer, wash with deionized water, methanol, and an acetone/hexane mixture.[11]

-

Dry the final polymer product under vacuum at 80°C.[11]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the polymerization mechanisms and a general experimental workflow for polymer synthesis and characterization.

Caption: Free Radical Copolymerization of this compound and Styrene.

Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Mechanism.

Caption: General Experimental Workflow for Polymer Synthesis and Characterization.

Applications in Drug Development and Biomedical Fields

The unique properties of this compound-containing polymers make them attractive for various applications in drug development and biomedical research.

-

Drug Delivery: The ability to create well-defined block copolymers using techniques like RAFT allows for the synthesis of amphiphilic structures that can self-assemble into micelles or vesicles.[13] These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery.

-

Bioconjugation: The maleimide group is well-known for its reactivity towards thiol groups found in cysteine residues of proteins and peptides. This specific and efficient reaction, known as a Michael addition, is widely used to create polymer-protein conjugates for therapeutic applications, improving the stability and pharmacokinetic profile of protein-based drugs.

-

Thermosensitive Materials: The high glass transition temperature of NPM-containing polymers can be leveraged to design materials with specific thermal responses.[17][18] This is relevant for creating "smart" materials that can undergo a phase transition or change their properties in response to temperature, which can be utilized for controlled drug release.

-

Biomaterials: The enhanced thermal and mechanical stability imparted by NPM makes its copolymers suitable for the development of robust biomaterials for medical devices and implants.[2][19]

Conclusion

This compound is a monomer of significant interest for the synthesis of high-performance polymers. Its versatile polymerization behavior, particularly its propensity for alternating copolymerization and its compatibility with controlled radical polymerization techniques, allows for the creation of a wide array of polymer architectures with tailored properties. The high thermal stability and reactivity of the resulting polymers open up numerous possibilities for advanced applications, especially in the demanding fields of drug development and biomaterials science. This guide provides a foundational understanding and practical protocols for researchers and scientists looking to explore the potential of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound(N-PMI)? [yangchentech.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. Free-Radical Copolymerizations of N-Phenyl Maleimide | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. al-kindipublishers.org [al-kindipublishers.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. RAFT Dispersion Alternating Copolymerization of Styrene with this compound: Morphology Control and Application as an Aqueous Foam Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and characterization of vinyl acetate/N-phenylmaleimide copolymers and the corresponding polyvinyl alcohol/N-phenylmaleimide with color cycle change property | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. The Synthesis and Properties of Emulsion Copolymerization of Styrene with N-Substituted Phenyl Maleimide | Scientific.Net [scientific.net]

- 19. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

An In-depth Technical Guide to N-Phenylmaleimide Derivatives and Their Unique Properties

For Researchers, Scientists, and Drug Development Professionals